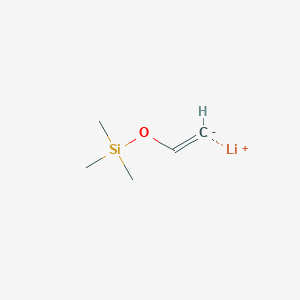
Lithium;ethenoxy(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;ethenoxy(trimethyl)silane is a compound that combines lithium, a highly reactive alkali metal, with ethenoxy(trimethyl)silane, a silicon-based organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;ethenoxy(trimethyl)silane typically involves the reaction of lithium with ethenoxy(trimethyl)silane under controlled conditions. One common method is the reaction of a terminal acetylene with a silane in the presence of a catalytic amount of sodium hydroxide or potassium hydroxide, which yields the desired silylacetylene with the expulsion of hydrogen . This reaction is highly efficient and provides a high yield of the product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful handling of reactive intermediates and control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;ethenoxy(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-based oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Hydrosilanes: Used in reduction reactions.
Halides: Used in substitution reactions.
Acids and Bases: Used to catalyze various reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield silicon-based hydrides, while substitution reactions can produce a variety of silicon-containing organic compounds .
Aplicaciones Científicas De Investigación
Lithium;ethenoxy(trimethyl)silane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings
Mecanismo De Acción
The mechanism of action of lithium;ethenoxy(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating chemical reactions. It can also form stable complexes with other compounds, enhancing their reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to lithium;ethenoxy(trimethyl)silane include:
Triethylsilane: Used as a reducing agent in organic synthesis.
Tris(trimethylsilyl)silane: Known for its radical reducing properties.
Allyltrimethylsilane: Used in the protection of functional groups in organic synthesis.
Uniqueness
This compound is unique due to its combination of lithium and silicon-based components, which imparts distinct chemical properties.
Propiedades
Número CAS |
78108-48-2 |
|---|---|
Fórmula molecular |
C5H11LiOSi |
Peso molecular |
122.2 g/mol |
Nombre IUPAC |
lithium;ethenoxy(trimethyl)silane |
InChI |
InChI=1S/C5H11OSi.Li/c1-5-6-7(2,3)4;/h1,5H,2-4H3;/q-1;+1 |
Clave InChI |
TXKCWTWSUIVCGL-UHFFFAOYSA-N |
SMILES canónico |
[Li+].C[Si](C)(C)OC=[CH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


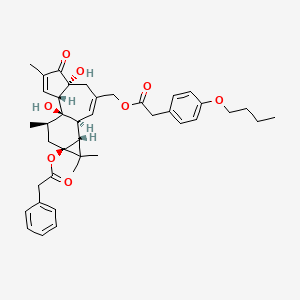
![Cyclopentanol, 1-[tris(methylthio)methyl]-](/img/structure/B14446460.png)
![{4-[Diphenyl(trimethylsilyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14446468.png)
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
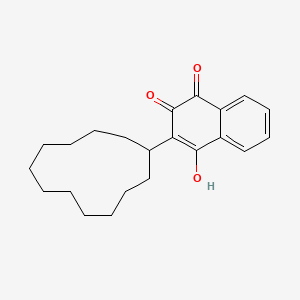


![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
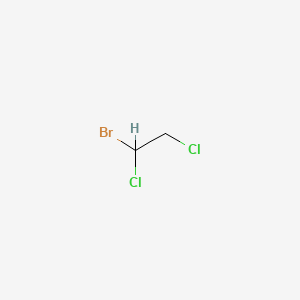
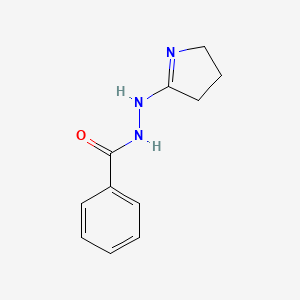
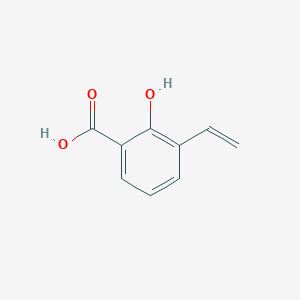
![3-({1-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxy)prop-1-ene](/img/structure/B14446508.png)
![Benzene, 1,1'-[1,2-bis(methylene)-1,2-ethanediyl]bis[4-fluoro-](/img/structure/B14446523.png)
